molecular formula C11H6Cl2O3 B1330526 3-acetyl-6,8-dichloro-2H-chromen-2-one CAS No. 2199-91-9

3-acetyl-6,8-dichloro-2H-chromen-2-one

Cat. No. B1330526
CAS RN: 2199-91-9
M. Wt: 257.07 g/mol
InChI Key: HCEPIRHGFPRDGG-UHFFFAOYSA-N
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Description

The compound 3-acetyl-6,8-dichloro-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromene backbone with various substituents that can significantly alter its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-acetyl-6,8-dichloro-2H-chromen-2-one.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the 2H-chromene ring system with acetyl groups and other substituents added to the core structure. For instance, the synthesis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate was achieved and characterized using various spectroscopic techniques . Although the exact synthesis route for 3-acetyl-6,8-dichloro-2H-chromen-2-one is not detailed, similar methods could be employed, with the dichloro substituents providing additional steps in the synthesis process.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often determined using X-ray crystallography, which provides precise information about bond lengths, angles, and the overall geometry of the molecule. For example, the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one was described, highlighting the importance of hydrogen bonds and π-π interactions in the formation of supramolecular architectures . These findings suggest that 3-acetyl-6,8-dichloro-2H-chromen-2-one may also exhibit interesting structural features due to its similar core structure.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives can be influenced by the presence of acetyl and other substituents, which can participate in various chemical reactions. The papers provided do not directly address the chemical reactions of 3-acetyl-6,8-dichloro-2H-chromen-2-one, but studies on related compounds can offer insights. For instance, the presence of hydroxy groups in some chromen-2-one derivatives can lead to intramolecular hydrogen bonding, affecting their reactivity . The dichloro substituents in the compound of interest may also influence its reactivity, potentially making it a suitable precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be explored through experimental techniques and computational methods. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are commonly used to characterize these compounds . Additionally, computational studies using density functional theory (DFT) can predict various properties, including molecular geometry, vibrational frequencies, and electronic structure . These studies provide a comprehensive understanding of the behavior of chromen-2-one derivatives in different environments, which could be extrapolated to predict the properties of 3-acetyl-6,8-dichloro-2H-chromen-2-one.

Scientific Research Applications

Antimicrobial Synthesis

3-Acetyl-2H-chromen-2-one has been used in the synthesis of antimicrobial agents. A study by Vekariya et al. (2017) demonstrated the synthesis of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives, which showed good to excellent activity against Escherichia coli (Vekariya et al., 2017).

Green Chemistry Applications

In green chemistry, 3-Acetyl-2H-chromen-2-one was used by Srikrishna and Dubey (2017) in a one-pot reaction with heterylthiols and phenylthioureas using tetrabutylammonium tribromide, highlighting the efficiency and environmental friendliness of the process (Srikrishna & Dubey, 2017).

Crystallographic Studies

The compound has also been used in crystallographic studies. Gonzalez-Carrillo et al. (2019) described a new polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, providing insights into the molecular structure and interactions (Gonzalez-Carrillo et al., 2019).

Catalyst Development

The compound has been involved in catalyst development research. Alonzi et al. (2014) reported on novel polystyrene-supported catalysts using 3-acetyl-2H-chromen-2-one in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating its utility in catalytic systems (Alonzi et al., 2014).

Asymmetric Aldol Reactions

Additionally, 3-Acetyl-2H-chromen-2-one was used in the asymmetric aldol reaction with isatins, catalyzed by a bifunctional quinidine urea catalyst, as studied by Abbaraju and Zhao (2014). This reaction resulted in high yields and enantioselectivities (Abbaraju & Zhao, 2014).

properties

IUPAC Name

3-acetyl-6,8-dichlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPIRHGFPRDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308033
Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
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Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6,8-dichloro-2H-chromen-2-one

CAS RN

2199-91-9
Record name 2199-91-9
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Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-6,8-DICHLOROCOUMARIN
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